1-(4-butylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Description
1-(4-butylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-butylphenyl substituent at position 1 and a 1-propyl-1H-1,3-benzodiazol-2-yl group at position 4. The pyrrolidin-2-one core provides a rigid scaffold, while the aryl and benzodiazol substituents modulate electronic and steric properties. The butylphenyl group likely enhances lipophilicity, influencing membrane permeability, while the benzodiazol moiety may participate in π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
1-(4-butylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-3-5-8-18-11-13-20(14-12-18)27-17-19(16-23(27)28)24-25-21-9-6-7-10-22(21)26(24)15-4-2/h6-7,9-14,19H,3-5,8,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMCSLCDOXHLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-butylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a member of the pyrrolidinone family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrrolidinone ring, a butylphenyl group, and a benzodiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 410.56 g/mol. The structural features contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, potentially affecting pathways involved in neurological disorders.
Potential Mechanisms:
- Receptor Binding : The compound may bind to GABA receptors, influencing inhibitory neurotransmission.
- Enzyme Inhibition : It might inhibit enzymes related to oxidative stress or inflammation, suggesting potential therapeutic effects in neurodegenerative diseases.
Antimicrobial Properties
Studies have shown that derivatives of pyrrolidinones exhibit significant antimicrobial activity. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have demonstrated effectiveness against various bacterial strains.
Anticancer Activity
Research into related compounds has indicated potential anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Neuroprotective Effects
Given its potential interaction with neurotransmitter systems, this compound may possess neuroprotective qualities. Investigations into related pyrrolidinones have suggested that they can mitigate neuronal damage in models of neurodegeneration.
Research Findings and Case Studies
Comparison with Similar Compounds
Phenyl Substituents
- 4-Butylphenyl (Main Compound) : Enhances lipophilicity (calculated logP ~4.2) compared to 3-chloro-2-methylphenyl (, logP ~3.8). The extended alkyl chain may improve blood-brain barrier penetration but reduce aqueous solubility .
- 3-Chloro-2-methylphenyl () : The electron-withdrawing chloro group and steric methyl substituent could alter binding affinity in enzymatic pockets.
Benzodiazol Substituents
Core Modifications
- Diazenyl-pyrrolidinyl () : The diazenyl group enables photoisomerization, suggesting applications in light-responsive drug delivery. However, reduced stability in biological systems may limit utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
